molecular formula C10H9Cl2NO3 B2354566 2-[(2,3-Dichlorophenyl)formamido]propanoic acid CAS No. 1396978-97-4

2-[(2,3-Dichlorophenyl)formamido]propanoic acid

Cat. No.: B2354566
CAS No.: 1396978-97-4
M. Wt: 262.09
InChI Key: DSSCFIPJBPCSNQ-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)formamido]propanoic acid (IUPAC name: 2-[(2,3-dichlorobenzoyl)amino]propanoic acid) is a chlorinated aromatic amide derivative with the molecular formula C₁₀H₉Cl₂NO₃ and a molecular weight of 262.09 g/mol . Its structure comprises a propanoic acid backbone substituted with a formamido group linked to a 2,3-dichlorophenyl ring. Key physicochemical properties include a predicted collision cross-section (CCS) of 151.7 Ų for its [M+H]+ adduct, indicating moderate molecular size and polarity . The compound has been cataloged by suppliers like Santa Cruz Biotechnology (sc-340613) but is currently listed as discontinued .

Properties

IUPAC Name

2-[(2,3-dichlorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)6-3-2-4-7(11)8(6)12/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSCFIPJBPCSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,3-Dichlorophenyl)formamido]propanoic acid is a compound with a molecular formula of C₁₀H₉Cl₂N₃O₃ and a molecular weight of 262.09 g/mol. Its structure consists of a propanoic acid backbone with a formamido group and a dichlorophenyl moiety, which suggests potential biological activity due to its unique functional groups. This article reviews the biological activity of this compound, including its interactions, mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound's structural features contribute to its biological properties. The presence of the formamido group can enhance solubility and influence biological interactions, making it a candidate for various biochemical applications. The dichlorophenyl moiety may also play a role in its pharmacological profile.

Comparative Analysis

The following table compares 2-[(2,3-Dichlorophenyl)formamido]propanoic acid with structurally similar compounds regarding their potential biological activities:

Compound NameSimilarityUnique Features
3-(3-Chlorophenyl)propanoic acid0.97Lacks the formamido group; simpler structure
3-(3,4-Dichlorophenyl)propanoic acid0.95Contains additional chlorine substituent
4-(3-Chlorophenyl)butanoic acid0.95Longer carbon chain; differing biological activities
3-(4-Chlorophenyl)propanoic acid0.95Different substitution pattern on the phenyl ring

This comparison highlights the unique aspects of 2-[(2,3-Dichlorophenyl)formamido]propanoic acid and suggests that its distinct functional groups may confer unique biological properties not found in simpler analogs.

While specific mechanisms for 2-[(2,3-Dichlorophenyl)formamido]propanoic acid have not been fully elucidated, it is essential to consider the general mechanisms associated with compounds containing similar functional groups:

  • Enzyme Inhibition : Many aromatic carboxylic acids act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors or proteins, modulating their activity.
  • Cell Signaling : It could influence cellular signaling pathways, affecting processes such as inflammation or cell proliferation.

Case Studies

Several studies have explored compounds with similar structures to assess their biological activities:

  • Anti-inflammatory Activity : A study on derivatives of propanoic acids demonstrated significant anti-inflammatory effects comparable to standard drugs like flurbiprofen. These findings suggest that 2-[(2,3-Dichlorophenyl)formamido]propanoic acid may possess similar properties due to its structural characteristics .
  • Analgesic Properties : Research into related compounds has shown varying degrees of analgesic activity, indicating that modifications in structure can lead to enhanced therapeutic effects .

Safety and Toxicology

Due to the limited information available on the specific toxicological profile of 2-[(2,3-Dichlorophenyl)formamido]propanoic acid, it is prudent to handle it with caution. General safety considerations for compounds with similar structures include potential irritant effects and the need for proper protective measures during handling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorinated Phenyl Derivatives

2.1.1. 2-(2,6-Dichlorophenyl)propanoic Acid
  • Molecular Formula : C₉H₈Cl₂O₂
  • Molecular Weight : 219.07 g/mol .
  • Key Differences: Lacks the formamido group, with chlorine substituents at the 2,6-positions of the phenyl ring.
  • Applications : Used in synthetic chemistry; available commercially (e.g., American Elements, OMXX-289853-01) .
2.1.2. 2-[(4-Chloro-2-nitrophenyl)formamido]propanoic Acid
  • Molecular Formula : C₁₀H₉ClN₂O₅
  • Molecular Weight : 272.64 g/mol .
  • Key Differences: Substitutes the 2,3-dichlorophenyl group with a 4-chloro-2-nitrophenyl moiety.
2.1.3. 2-[(3-Nitrophenyl)formamido]propanoic Acid
  • Molecular Formula : C₁₀H₉N₂O₅
  • Key Differences : Features a nitro group at the 3-position of the phenyl ring instead of chlorine. This modification may influence solubility and interaction with biological targets, as nitro groups are prone to reduction in vivo .

Functional Group Analogues

2.2.1. Quizalofop-ethyl
  • Structure: Ethyl ester of 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid .
  • Key Differences: Replaces the formamido group with a phenoxy-quinoxaline moiety. The ester group enhances lipophilicity, making it suitable as a herbicide, unlike the carboxylic acid group in the target compound .
2.2.2. 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid
  • Molecular Formula : C₁₃H₁₃ClO₅
  • Key Differences: Contains ethoxy and formyl substituents on the phenyl ring, along with a phenoxy linkage. These groups increase steric bulk and alter electronic properties compared to the dichloro-formamido structure .

Physicochemical and Functional Comparisons

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[(2,3-Dichlorophenyl)formamido]propanoic acid C₁₀H₉Cl₂NO₃ 262.09 2,3-dichlorophenyl, formamido
2-(2,6-Dichlorophenyl)propanoic acid C₉H₈Cl₂O₂ 219.07 2,6-dichlorophenyl
2-[(4-Chloro-2-nitrophenyl)formamido]propanoic acid C₁₀H₉ClN₂O₅ 272.64 4-chloro-2-nitrophenyl
Quizalofop-ethyl C₁₉H₁₇ClN₂O₄ 372.81 Phenoxy-quinoxaline, ethyl ester

Table 2: Collision Cross-Section (CCS) Data for 2-[(2,3-Dichlorophenyl)formamido]propanoic Acid

Adduct m/z Predicted CCS (Ų)
[M+H]+ 262.00322 151.7
[M+Na]+ 283.98516 163.3
[M-H]- 259.98866 152.0

Key Research Insights

  • Electronic Effects : The 2,3-dichloro substitution on the phenyl ring creates a sterically hindered and electron-deficient aromatic system, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to nitro- or ethoxy-substituted analogues .
  • Metabolic Stability : The formamido group in the target compound is susceptible to hydrolysis, whereas ester-containing analogues (e.g., quizalofop-ethyl) are designed for prolonged activity .

Preparation Methods

Synthesis of 2,3-Dichlorobenzoyl Chloride

The foundational step involves converting 2,3-dichlorobenzoic acid to its reactive acyl chloride derivative. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions.

Procedure :

  • Reactants : 2,3-Dichlorobenzoic acid (1 equiv), excess SOCl₂ (1.2 equiv).
  • Conditions : Reflux in anhydrous chloroform at 65°C for 2–3 hours.
  • Workup : Evaporate excess SOCl₂ under reduced pressure to yield 2,3-dichlorobenzoyl chloride as a pale-yellow liquid.

Key Considerations :

  • Thionyl chloride’s hygroscopic nature demands strict anhydrous conditions.
  • IR spectroscopy monitors progress (C=O stretch shift from ~1700 cm⁻¹ to ~1780 cm⁻¹).

Coupling with 2-Aminopropanoic Acid

The acyl chloride reacts with 2-aminopropanoic acid (D-alanine or L-alanine) to form the target amide.

Procedure :

  • Reactants : 2,3-Dichlorobenzoyl chloride (1 equiv), 2-aminopropanoic acid (1.1 equiv).
  • Base : Triethylamine (1.5 equiv) neutralizes HCl byproduct.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
  • Reaction Time : 4–6 hours under nitrogen.

Workup :

  • Extract organic layer with saturated NaHCO₃ and brine.
  • Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product.

Hypothetical Yield : 75–90% (based on analogous amidation reactions in).

Carbodiimide-Based Coupling Strategies

EDCl/HOBt Activation

For laboratories avoiding acyl chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) offers a mild alternative.

Procedure :

  • Reactants : 2,3-Dichlorobenzoic acid (1 equiv), 2-aminopropanoic acid (1.1 equiv).
  • Activators : EDCl (1.2 equiv), HOBt (1.2 equiv).
  • Solvent : DCM or dimethylformamide (DMF) at room temperature.
  • Reaction Time : 12–24 hours.

Workup :

  • Filter precipitate and wash with cold ethanol.
  • Recrystallize from ethanol/water for ≥95% purity.

Hypothetical Yield : 60–80% (lower due to competing side reactions).

Comparative Analysis of Methods

Parameter Acyl Chloride Method EDCl/HOBt Method
Reaction Time 4–6 hours 12–24 hours
Yield 75–90% 60–80%
Purity ≥95% ≥90%
Side Reactions Minimal Carbodiimide urea formation
Scalability High Moderate

Critical Challenges and Solutions

Racemization of 2-Aminopropanoic Acid

  • Risk : unprotected α-amino group may racemize under acidic/basic conditions.
  • Mitigation : Use low temperatures (0–5°C) and non-polar solvents to minimize epimerization.

Purification Difficulties

  • Issue : Similar polarities of starting materials and product complicate isolation.
  • Solution : Gradient elution in chromatography (5% → 20% ethyl acetate in hexane).

Industrial-Scale Considerations

For bulk synthesis, the acyl chloride method is preferable due to:

  • Cost-Effectiveness : Thionyl chloride is cheaper than carbodiimide reagents.
  • Faster Kinetics : Shorter reaction times reduce production cycles.
  • Higher Yields : Reduced intermediate isolation steps.

Q & A

Q. What are the recommended methods for synthesizing 2-[(2,3-Dichlorophenyl)formamido]propanoic acid with high purity?

Methodological Answer: Synthesis typically involves a multi-step process:

Coupling Reaction : React 2,3-dichlorobenzoic acid with a propanoic acid derivative (e.g., methyl propanoate) using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond.

Hydrolysis : Convert the ester intermediate to the free acid using alkaline hydrolysis (e.g., NaOH) followed by acidification.

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or preparative HPLC (C18 column, water/acetonitrile gradient) to isolate the product. Validate purity via HPLC (≥98%) using reference standards (e.g., EP impurities listed in ) .

Q. How can researchers characterize the structural integrity of 2-[(2,3-Dichlorophenyl)formamido]propanoic acid using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with published data (e.g., ). Key signals include the amide proton (~8.5–9.5 ppm) and aromatic protons from the dichlorophenyl group (~7.0–7.8 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 276.03 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .

Q. What safety protocols should be followed when handling 2-[(2,3-Dichlorophenyl)formamido]propanoic acid in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods, gloves, and protective eyewear. Monitor air quality via personal sampling (OSHA 29 CFR 1910.1020 standards, ).
  • Medical Surveillance : Implement baseline health assessments for researchers, including liver/kidney function tests, due to potential hepatotoxicity ().
  • Emergency Response : Maintain spill kits with activated carbon and neutralize acidic residues using sodium bicarbonate .

Advanced Research Questions

Q. How do structural modifications in dichlorophenyl-substituted propanoic acid derivatives influence their biological activity?

Methodological Answer: A structure-activity relationship (SAR) study can be conducted by:

Substituent Variation : Synthesize analogs with altered halogen positions (e.g., 2,4- vs. 2,3-dichloro) or substituent groups (e.g., fluorine, methyl).

Biological Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using in vitro assays.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding affinities with receptor sites (e.g., ’s enzyme interaction studies).

Q. Example SAR Table

DerivativeSubstituent PositionIC50_{50} (µM)Target Enzyme
Parent Compound2,3-dichloro12.5 ± 1.2COX-2
Analog A2,4-dichloro28.7 ± 3.1COX-2
Analog B2-chloro-3-fluoro8.9 ± 0.9COX-2

Key Insight : Electron-withdrawing groups at the 3-position enhance binding affinity due to increased electrophilicity .

Q. What strategies are effective in resolving contradictory data regarding the metabolic pathways of 2-[(2,3-Dichlorophenyl)formamido]propanoic acid in different biological models?

Methodological Answer:

  • Cross-Species Studies : Compare metabolite profiles in rodent vs. human hepatocytes using LC-MS/MS.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic intermediates (e.g., hydroxylation or glucuronidation).
  • In Silico Prediction : Use software like ADMET Predictor™ or SwissADME to model phase I/II metabolism and reconcile discrepancies between in vitro and in vivo data .

Q. How can researchers optimize experimental design to mitigate interference from impurities during bioactivity assays?

Methodological Answer:

  • Impurity Profiling : Identify common impurities (e.g., EP impurities in ) via HPLC-UV/HRMS.
  • Spiking Experiments : Add known impurity standards (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) to bioassays to assess their interference.
  • Dose-Response Correction : Use statistical models (e.g., ANOVA with Tukey’s test) to adjust IC50_{50} values for impurity contributions .

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